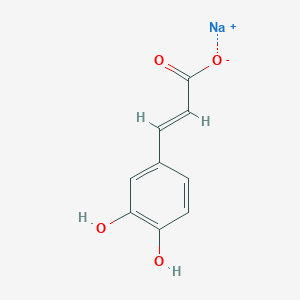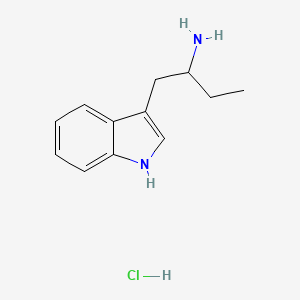
Etryptamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etryptamine hydrochloride, also known as alpha-ethyltryptamine hydrochloride, is a synthetic compound belonging to the tryptamine class. It is structurally characterized by an indole ring fused to an ethylamine side chain. This compound has been studied for its potential pharmacological effects, particularly in the context of its interaction with monoamine neurotransmitters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etryptamine hydrochloride can be synthesized through several methods. One common approach involves the decarboxylation of tryptophan, a naturally occurring amino acid. This reaction typically requires a high-boiling solvent and a suitable catalyst. For example, the decarboxylation can be catalyzed by copper in the presence of diphenyl ether . Another method involves the reduction of 3-(2-nitrovinyl)indole, which can be achieved using various reducing agents .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic decarboxylation of L-tryptophan. This process uses aromatic L-amino acid decarboxylase as a catalyst, which facilitates the conversion of L-tryptophan to etryptamine . The resulting etryptamine is then converted to its hydrochloride salt for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions: Etryptamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Etryptamine can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of etryptamine can yield various substituted tryptamines.
Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Indole-3-acetaldehyde.
Reduction: Various substituted tryptamines.
Substitution: N-alkyl or N-acyl tryptamine derivatives.
Wissenschaftliche Forschungsanwendungen
Etryptamine hydrochloride has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other tryptamine derivatives.
Biology: Etryptamine is studied for its role in neurotransmitter pathways and its potential effects on serotonin receptors.
Industry: It is used in the synthesis of pharmaceuticals and psychoactive substances.
Wirkmechanismus
Etryptamine hydrochloride exerts its effects primarily through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine . By inhibiting this enzyme, etryptamine increases the levels of these neurotransmitters in the brain, leading to mood elevation and increased locomotor activity. Additionally, etryptamine’s structural similarity to indole-based psychedelics contributes to its stimulant and hallucinogenic effects .
Vergleich Mit ähnlichen Verbindungen
Etryptamine hydrochloride is similar to other tryptamine derivatives, such as:
Alpha-methyltryptamine (AMT): A more potent stimulant and hallucinogen compared to etryptamine.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its powerful psychedelic effects.
N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with intense hallucinogenic properties.
Uniqueness: this compound is unique in its balanced profile of stimulant and hallucinogenic effects, which are less pronounced than those of alpha-methyltryptamine but more similar to the effects of 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12;/h3-6,8,10,14H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCOVEABRYHUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-71-7 |
Source


|
| Record name | Etryptamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETRYPTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H52WH7M1B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
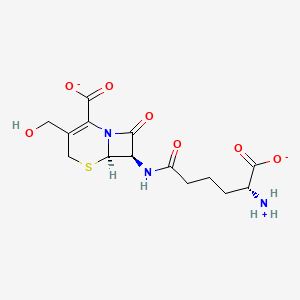


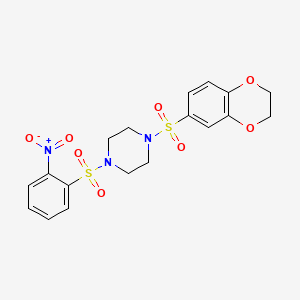
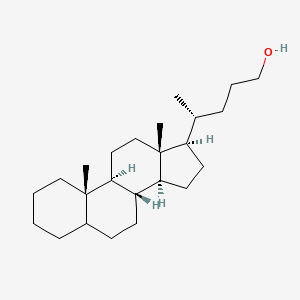
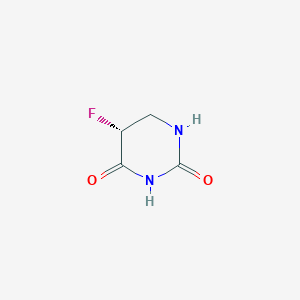
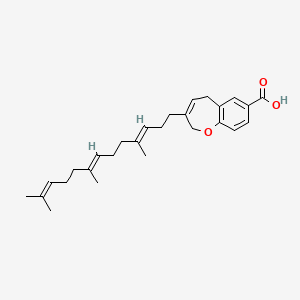
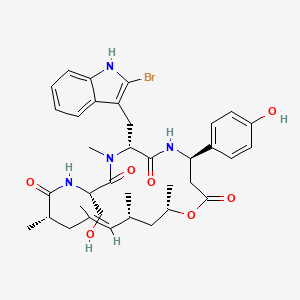
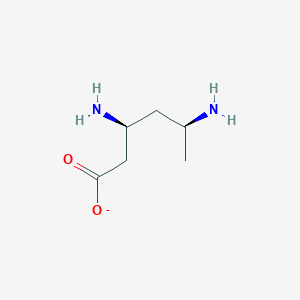
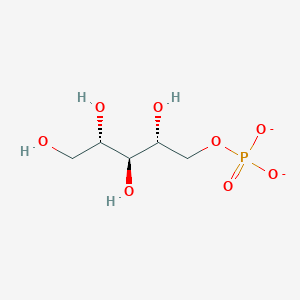
![2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262704.png)
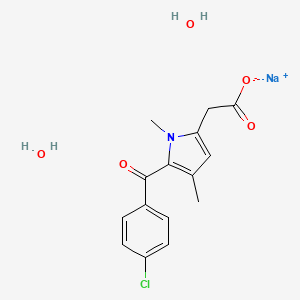
![(1R,5R,7S)-10-ethyl-7,9-dimethyl-4,8-dioxospiro[4.5]dec-9-ene-1-carboxylic acid](/img/structure/B1262706.png)
